molecular formula C7H7BF3K B7768208 potassium;trifluoro-(3-methylphenyl)boranuide

potassium;trifluoro-(3-methylphenyl)boranuide

Cat. No.: B7768208
M. Wt: 198.04 g/mol
InChI Key: FRGRQMARQLLUEM-UHFFFAOYSA-N
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Description

It is a chemical compound with the molecular formula C7H7BF3K and a molecular weight of 198.03 g/mol . This compound is primarily used in research applications, particularly in the field of proteomics.

Preparation Methods

The synthesis of Potassium (3-methylphenyl)trifluoroborate typically involves the reaction of 3-methylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of boron trifluoride. The general reaction scheme is as follows:

3-methylphenylboronic acid+potassium fluoride+boron trifluoridePotassium (3-methylphenyl)trifluoroborate\text{3-methylphenylboronic acid} + \text{potassium fluoride} + \text{boron trifluoride} \rightarrow \text{Potassium (3-methylphenyl)trifluoroborate} 3-methylphenylboronic acid+potassium fluoride+boron trifluoride→Potassium (3-methylphenyl)trifluoroborate

Chemical Reactions Analysis

Potassium (3-methylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: It undergoes substitution reactions where the trifluoroborate group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Potassium (3-methylphenyl)trifluoroborate has several scientific research applications:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Potassium (3-methylphenyl)trifluoroborate involves its ability to act as a Lewis acid. It can accept electron pairs from nucleophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Potassium (3-methylphenyl)trifluoroborate can be compared with other trifluoroborate compounds, such as:

    Potassium phenyltrifluoroborate: Similar in structure but lacks the methyl group, making it less sterically hindered.

    Potassium (4-methylphenyl)trifluoroborate: Similar but with the methyl group in the para position, affecting its reactivity and steric properties.

    Potassium (2-methylphenyl)trifluoroborate: Similar but with the methyl group in the ortho position, which can lead to different reactivity due to steric hindrance.

The uniqueness of Potassium (3-methylphenyl)trifluoroborate lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical reactions.

Properties

IUPAC Name

potassium;trifluoro-(3-methylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3.K/c1-6-3-2-4-7(5-6)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGRQMARQLLUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC(=CC=C1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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